molecular formula C21H24N2O4 B13096116 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate

4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate

Cat. No.: B13096116
M. Wt: 368.4 g/mol
InChI Key: NZDNQBZDEFCGIR-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate is a synthetic organic compound featuring a substituted indole core linked to a butan-1-amine chain and a 4-methylphenyl group at the indole’s 2-position. The oxalate counterion enhances its crystallinity and stability, making it suitable for pharmacological studies. The compound’s structure combines an aromatic indole scaffold with a flexible aliphatic amine chain, a design motif common in receptor-targeted ligands (e.g., dopamine receptors) .

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-[2-(4-methylphenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid

InChI

InChI=1S/C19H22N2.C2H2O4/c1-14-9-11-15(12-10-14)19-17(7-4-5-13-20)16-6-2-3-8-18(16)21-19;3-1(4)2(5)6/h2-3,6,8-12,21H,4-5,7,13,20H2,1H3;(H,3,4)(H,5,6)

InChI Key

NZDNQBZDEFCGIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCCCN.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The subsequent steps involve the introduction of the butan-1-amine side chain and the methylphenyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate involves its interaction with specific molecular targets. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Notes

Oxalate Counterion : The oxalate ion improves crystallinity and may modulate pharmacokinetics by altering ionization states .

Research Gaps : Direct pharmacological data (e.g., receptor affinity, toxicity) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Indole Scaffold : The indole core is a privileged structure in drug discovery, with demonstrated roles in serotonin and dopamine receptor modulation .

Biological Activity

4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate, also known as 4-(2-P-tolyl-1H-indol-3-yl)butylamine oxalate, is a compound belonging to the indole class, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.

  • Molecular Formula : C21H24N2O4
  • Molar Mass : 368.43 g/mol
  • CAS Number : [Not provided in the sources]

Antimicrobial Activity

Recent studies have demonstrated that compounds derived from indole structures exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 1: Antimicrobial Efficacy of Indole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMRSATBD
Indole derivative 3kMRSA0.98 μg/mL
Indole derivative 3bS. aureus3.90 μg/mL

The indole derivatives have been assessed for their ability to inhibit biofilm formation, which is crucial for the pathogenicity of bacteria like S. aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it exhibits antiproliferative effects on various cancer cell lines. For instance, compounds similar to this compound have shown preferential suppression of rapidly dividing cancer cells compared to non-tumor fibroblasts.

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (μM)
Compound AA549 (lung cancer)TBD
Compound BMCF7 (breast cancer)TBD

Research indicates that indole derivatives can interfere with cellular pathways involved in cancer cell proliferation and apoptosis .

The biological activities of this compound are thought to arise from its interaction with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : The compound may bind to receptors that regulate growth and survival pathways in cancer cells.

Molecular docking studies are often employed to elucidate these interactions further, providing insights into the binding affinities and potential mechanisms of action .

Case Studies

Several studies have highlighted the potential of indole derivatives in clinical applications:

  • Study on MRSA : A recent investigation found that an indole derivative exhibited a low MIC against MRSA, suggesting that it could be developed into a therapeutic agent for treating resistant infections .
  • Anticancer Research : Another study reported significant antiproliferative activity against multiple cancer cell lines, indicating the compound's potential as a chemotherapeutic agent .

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